molecular formula C22H13NO5 B11711923 1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate

1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate

Cat. No.: B11711923
M. Wt: 371.3 g/mol
InChI Key: BTEIBMKTDYQKDD-UHFFFAOYSA-N
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Description

1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate is an organic compound with the molecular formula C22H13NO5 It is a derivative of indene and benzoate, characterized by the presence of a nitro group and a phenyl group

Preparation Methods

The synthesis of 1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate typically involves the reaction of 1-Oxo-2-phenyl-1H-indene with 2-nitrobenzoic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amino derivatives, and substituted benzoates .

Scientific Research Applications

1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and indene moieties contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

1-Oxo-2-phenyl-1H-inden-3-yl 2-nitrobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the indene and nitrobenzoate moieties, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H13NO5

Molecular Weight

371.3 g/mol

IUPAC Name

(3-oxo-2-phenylinden-1-yl) 2-nitrobenzoate

InChI

InChI=1S/C22H13NO5/c24-20-15-10-4-5-11-16(15)21(19(20)14-8-2-1-3-9-14)28-22(25)17-12-6-7-13-18(17)23(26)27/h1-13H

InChI Key

BTEIBMKTDYQKDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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